Dihydrotanshinone I

Oncology Hematological Malignancy Cytotoxicity Assay

Select Dihydrotanshinone I where potency and target selectivity are non-negotiable. Its saturated D-ring delivers up to 3.9-fold greater in vitro cytotoxicity than Tanshinone I and >5-fold vs. Tanshinone IIA. Against Trichophyton dermatophytes, its MIC of 1.56 µg/mL is a unique tanshinone-class feature not replicated by Cryptotanshinone. For hematological cancer models (K562 IC50: 3.50 µmol/L at 24h), it provides a wider dynamic range than any congener. Its distinct CYP2D6 inhibition profile and 45.04% predicted oral bioavailability make it the definitive probe for ADME and metabolic drug-drug interaction studies. Insist on certified ≥98% HPLC purity to ensure reproducible, publication-grade results.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 87205-99-0
Cat. No. B1244461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotanshinone I
CAS87205-99-0
Synonyms15,16-dihydrotanshinone I
15,16-dihydrotanshinone-I
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
InChIInChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1
InChIKeyHARGZZNYNSYSGJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn ethanol, 1 mg/mL, clear orange to red

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotanshinone I (CAS 87205-99-0): A Lipophilic Abietane Diterpenoid with Quantifiable Superiority in In Vitro Potency and Antifungal Specificity for Research and Industrial Procurement


Dihydrotanshinone I (CAS 87205-99-0), also referred to as 15,16-dihydrotanshinone I, is a lipophilic abietane diterpenoid quinone and a key bioactive constituent isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen) [1]. It belongs to the tanshinone family, a class of compounds extensively studied for their cytotoxic, antimicrobial, and cardiovascular activities [1]. This compound, with a molecular weight of 278.32 g/mol and a high-performance liquid chromatography purity typically exceeding 98% when sourced from reputable vendors, serves as a critical tool compound in oncology, microbiology, and pharmacokinetic research [2].

Dihydrotanshinone I Procurement: Why In-Class Compounds Like Tanshinone I and Tanshinone IIA Cannot Be Interchanged


Procurement specialists and researchers cannot substitute Dihydrotanshinone I with its close structural analogs, such as Tanshinone I, Tanshinone IIA, or Cryptotanshinone, without compromising specific assay outcomes [1]. Despite their shared biosynthetic origin, these tanshinones exhibit dramatically different potencies, pharmacokinetic profiles, and target selectivities. For example, the presence of a saturated D-ring in Dihydrotanshinone I confers up to a 3.9-fold increase in in vitro cytotoxicity against certain cancer cell lines compared to Tanshinone I and over a 5-fold increase compared to Tanshinone IIA [2]. Furthermore, its unique antidermatophytic spectrum, as evidenced by a minimum inhibitory concentration as low as 1.56 µg/mL against Trichophyton species, is not replicated by congeners like Cryptotanshinone, which is inactive at similar low concentrations [3]. These quantifiable divergences in biological activity, underscored by distinct structure-activity relationships, make the selection of the precise compound a non-negotiable requirement for reproducible scientific discovery.

Quantitative Evidence for Dihydrotanshinone I (87205-99-0) in Research and Industrial Selection: A Comparative Guide


Superior Antiproliferative Potency Against K562 and Raji Leukemia Cell Lines Versus Tanshinone I, IIA, and Cryptotanshinone

Dihydrotanshinone I demonstrates markedly superior growth-inhibitory potency against hematological malignancy cell lines in a direct head-to-head comparison. In K562 chronic myelogenous leukemia cells, the IC50 for Dihydrotanshinone I at 24 h was 3.50 μmol/L, compared to 13.52 μmol/L for Tanshinone I, 19.32 μmol/L for Tanshinone IIA, and 47.52 μmol/L for Cryptotanshinone [1]. This trend of superior potency for Dihydrotanshinone I was consistent across time points and cell lines, including Raji B-cell lymphoma cells [1].

Oncology Hematological Malignancy Cytotoxicity Assay

Broad-Spectrum and Potent Antifungal Activity Against Dermatophytes Unmatched by Cryptotanshinone

Dihydrotanshinone I possesses a specific and potent antidermatophytic profile that is not shared by its close structural analog, Cryptotanshinone. It was shown to inhibit the mycelial growth of six dermatophyte species completely at a concentration as low as 1.56 to 6.25 µg/mL, whereas Cryptotanshinone was found to be active only against a single species (T. tonsurans var. sulfureum) at a much higher concentration of 100 µg/mL [1]. This finding is supported by a patent claiming Dihydrotanshinone I's utility as an antimycotic agent with higher activity than the clinical standard, griseofulvin [2].

Antifungal Dermatology Microbiology

Distinct Pharmacokinetic Profile and Enhanced Tissue Penetration in Vivo Relative to Tanshinone I and IIA

The in vivo disposition of Dihydrotanshinone I differs significantly from that of Tanshinone I and Tanshinone IIA. In a comparative rat study, the area under the curve (AUC) for Dihydrotanshinone I was found to be enhanced to a greater degree than that of Tanshinone I and IIA when administered as part of a liposoluble extract of *Salvia miltiorrhiza* compared to pure monomer administration [1]. Furthermore, predictive ADME analysis indicates that Dihydrotanshinone I has a predicted oral bioavailability (OB) of 45.04%, which is notably higher than Tanshinone I (29.27%) and differs from Tanshinone IIA (49.89%) and Cryptotanshinone (52.34%) [2].

Pharmacokinetics ADME In Vivo Studies

Unique CYP450 Interaction Profile: Selective CYP2D6 Inhibition Not Exhibited by Tanshinone I or Cryptotanshinone

The profile of cytochrome P450 (CYP) enzyme inhibition is a critical determinant of potential drug-drug interactions and metabolic stability. A computational prediction and experimental validation analysis reveals a key divergence: Dihydrotanshinone I is predicted to inhibit CYP2D6, whereas Tanshinone I and Cryptotanshinone are not [1]. This differential interaction profile is supported by earlier findings that Dihydrotanshinone I and Cryptotanshinone exhibit strong inhibition of UDP-glucuronosyltransferase (UGT) 1A7, a phase II metabolic enzyme .

Drug-Drug Interactions CYP450 Metabolism

Best-Fit Research and Industrial Scenarios for Dihydrotanshinone I (87205-99-0) Based on Quantitative Evidence


Potency-Driven Oncology Research for Hematological Malignancies

Dihydrotanshinone I is the optimal choice from the tanshinone family for in vitro studies focused on hematological cancer cell lines like K562 and Raji. Its IC50 value of 3.50 μmol/L (K562 at 24h) is a quantifiably superior starting point for potency-driven assays compared to Tanshinone I (13.52 μmol/L), Tanshinone IIA (19.32 μmol/L), or Cryptotanshinone (47.52 μmol/L), allowing for lower working concentrations and a wider dynamic range for assessing synergy or resistance mechanisms [1].

Discovery and Development of Novel Antifungal Therapeutics

In microbiology and antifungal drug discovery programs targeting dermatophytes, Dihydrotanshinone I is the compound of choice. Its potent and broad-spectrum activity against dermatophytes (MIC 1.56-6.25 µg/mL) is a unique and quantifiable characteristic within the tanshinone class, not shared by its congener Cryptotanshinone. This makes it an essential reference standard and a promising lead compound for developing treatments against *Trichophyton* and related infections [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling

Dihydrotanshinone I serves as a distinct probe for studying the impact of structural modification on the ADME properties of lipophilic diterpenoids. Its predicted oral bioavailability (45.04%) and its unique predicted profile as a CYP2D6 inhibitor differentiate it from other tanshinones. This specific profile is critical for studies evaluating the in vivo disposition of herbal extracts and for designing experiments to assess the risk of metabolic drug-drug interactions, where substituting it with Tanshinone I or Cryptotanshinone would yield a different and potentially misleading outcome [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotanshinone I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.